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Compound of Interest

Compound Name: OICR12694

Cat. No.: B10856262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and pharmacological profile of INJ-65234637 (also known as OICR-12694), a potent and orally
bioavailable small molecule inhibitor of the B-cell ymphoma 6 (BCL6) protein.

Chemical Structure and Physicochemical Properties

JNJ-65234637 is a complex heterocyclic molecule designed to disrupt the protein-protein

interaction between BCL6 and its co-repressors.

Table 1: Chemical and Physicochemical Properties of INJ-65234637
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Property

Value

Chemical Formula

C29H28CIF3NgOa4

Molecular Weight

645.04 g/mol [1]

(S)-5-(1-(2-((3-chloro-6-(2,4-dimethylpiperazin-
1-yDh)-2-fluoropyridin-4-yl)amino)-2-oxoethyl)-4-

IUPAC Name 0xo0-4,6,7,8-tetrahydro-1H-dipyrrolo[1,2-a:2',3'-
d]pyrimidin-3-yl)-3,4-difluoro-2-
hydroxybenzamide[1]

0=C1C2=C(N=C3N1CCC3)N(CC(NC4=C(CI)C(
F)=NC(N5--INVALID-LINK--

SMILES String C)=C4)=0)C=C(C6=C(0)C(F)=C(F)C=C6C(N)=

0)C2=0
CAS Number 2360625-97-2[2][3]
Appearance Solid
Purity >98%
Solubility Sparingly soluble in DMSO (1-10 mg/mL)

Store at -20°C for long-term stability (= 4 years).
Storage ]
Can be shipped at room temperature.[1]

Pharmacological Properties

JNJ-65234637 is a highly potent and selective inhibitor of BCL6, a master transcriptional
repressor implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell
lymphoma (DLBCL).[4]

JNJ-65234637 functions as a protein-protein interaction inhibitor. It binds to the BTB (Broad-
Complex, Tramtrack and Bric-a-brac) domain of the BCL6 protein. This binding event physically
blocks the recruitment of co-repressor complexes (containing proteins such as SMRT, NCOR,
and BCOR) to BCL6.[3] Consequently, the transcriptional repression mediated by BCL6 is
alleviated, leading to the re-expression of BCL6 target genes. These genes are often involved
in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.
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The potency and selectivity of INJ-65234637 have been characterized through various in vitro

assays.

Table 2: In Vitro Pharmacological Data for INJ-65234637

Assay Type Cell Line /| System Endpoint Value (nM)
o o Surface Plasmon
Binding Affinity K d_ 5
Resonance
BCL6 Reporter Assay SU-DHL-4 ECso 89
Cell Proliferation
Karpas-422 ICso 92

Inhibition

JNJ-65234637 has demonstrated a favorable in vitro safety and selectivity profile.

Table 3: In Vitro Safety and Selectivity Profile of INJ-65234637

Assay

Result

BTB Protein Binding Selectivity

>100-fold selectivity over other BTB proteins

Kinase Panel (109 kinases)

Minimal inhibitory activity at 1 uM

Cytochrome P450 (CYP) Inhibition

ICs0 >10 uM for CYP1A2, 2C8, 2C9, 2C19, 2D6,
and 3A4

hERG lon Channel Inhibition

Minimal inhibition

Ames Test (Mutagenicity)

Negative

Micronucleus Test (Genotoxicity)

Negative

Pharmacokinetic studies in animal models have shown that JINJ-65234637 is orally

bioavailable with favorable properties.

Table 4: In Vivo Pharmacokinetic Parameters of JINJ-65234637
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Species Dosing Route Key Findings

Low clearance and good oral
Mouse Oral

exposure.

Low clearance and good oral
Dog Oral

exposure.[2]

Experimental Protocols

The following are representative protocols for the key experiments cited. These are intended to
be illustrative of the methodologies used to characterize JINJ-65234637.

This assay measures the binding kinetics and affinity of INJ-65234637 to the BCL6 BTB
domain.

Instrumentation: Biacore T200 or similar SPR instrument.
e Ligand: Recombinant human BCL6 BTB domain protein.
e Analyte: INJ-65234637.

e Procedure:

o

The BCL6 BTB domain is immobilized on a CM5 sensor chip via amine coupling.
o Areference flow cell is prepared without the BCL6 protein to subtract non-specific binding.
o A serial dilution of INJ-65234637 in a suitable running buffer (e.g., HBS-EP+) is prepared.

o The different concentrations of JNJ-65234637 are injected over the sensor and reference
flow cells.

o The association and dissociation of JNJ-65234637 are monitored in real-time.

o The sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka),
dissociation rate (k_d_), and the equilibrium dissociation constant (K_d_).
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This cell-based assay measures the ability of INJ-65234637 to de-repress a BCL6-regulated
reporter gene.

o Cell Line: SU-DHL-4 cells stably expressing a luciferase reporter gene under the control of a
BCL6-responsive promoter.

e Procedure:
o SU-DHL-4 reporter cells are seeded in a 96-well plate.
o Cells are treated with a serial dilution of INJ-65234637 or vehicle control.
o After a defined incubation period (e.g., 24-48 hours), a luciferase substrate is added.
o Luminescence is measured using a plate reader.

o The data is normalized to the vehicle control, and the ECso value is calculated using a
non-linear regression model.

This assay determines the anti-proliferative effect of INJ-65234637 on a BCL6-dependent
lymphoma cell line.

e Cell Line: Karpas-422 cells.

e Procedure:

[¢]

Karpas-422 cells are seeded in a 96-well plate.

[e]

Cells are treated with a serial dilution of INJ-65234637 or vehicle control.

o

After an incubation period of 3-5 days, cell viability is assessed using a reagent such as
CellTiter-Glo® or by direct cell counting.

o The data is normalized to the vehicle control, and the ICso value is calculated.

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties
of INJ-65234637 in a rodent model.
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¢ Animals: Male BALB/c mice.
e Procedure:

o A cohort of mice is administered JNJ-65234637 via oral gavage. Another cohort receives
an intravenous injection for bioavailability determination.

o Blood samples are collected at various time points post-dosing.
o Plasma is isolated from the blood samples.
o The concentration of INJ-65234637 in the plasma is quantified using LC-MS/MS.

o Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life are
calculated using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BCL6 signaling pathway and a typical workflow for
inhibitor screening.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Upstream Regulation

BCR Signaling CD40 Signaling STAT5
Inactivates Represses Activates
—: BCL6 |@—
Reciuits é?:(lj?rluts

BCL6

JNJ-65234637

Co-repressors
(SMRT, NCOR, BCOR)

Represses

Downstream Effects

Target Genes
(e.g., TP53, CDKN1A, ATR, PRDM1)

Lepds to Induces Promotes

Cell Cycle Arrest Apoptosis Differentiation

Click to download full resolution via product page

Caption: BCL6 Signaling Pathway and the Mechanism of Action of INJ-65234637.
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Caption: A typical workflow for the screening and development of a BCL6 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the BCL6 Inhibitor JNJ-
65234637]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856262#|nj-65234637-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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